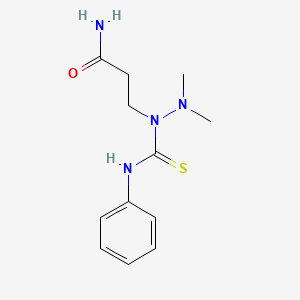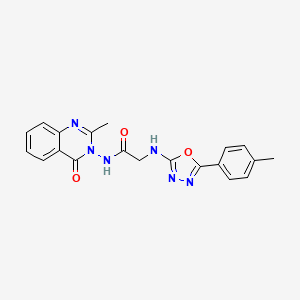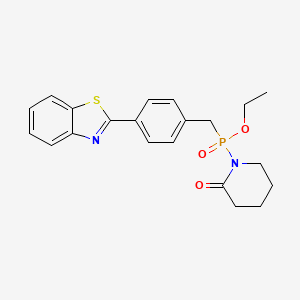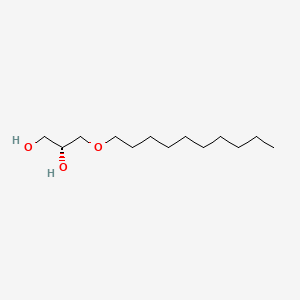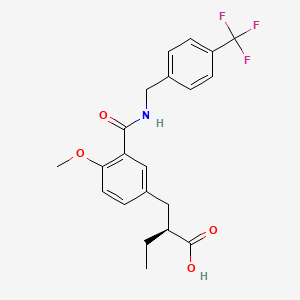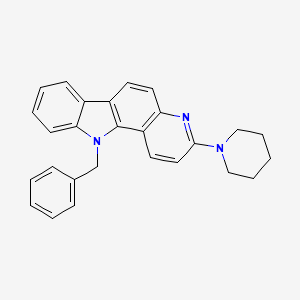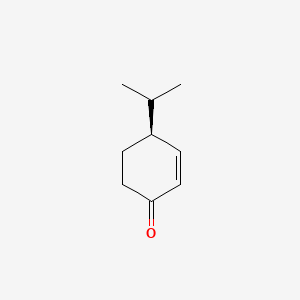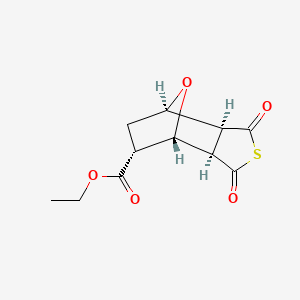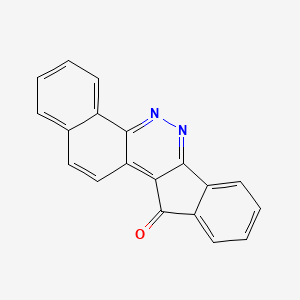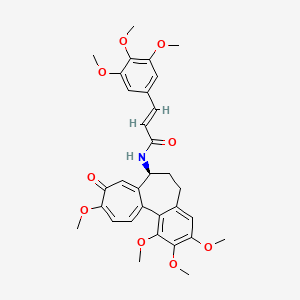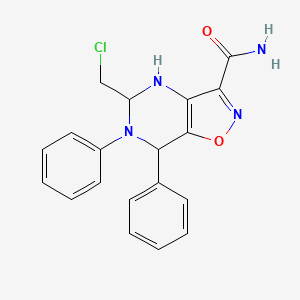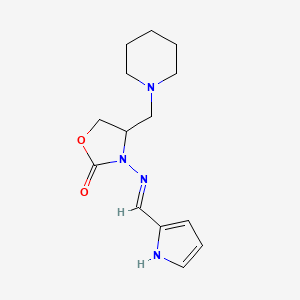
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is a complex organic compound that features a unique combination of pyrrole, piperidine, and oxazolidone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carbaldehyde with piperidine and subsequent cyclization with oxazolidone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrole or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyrrol-2-ylmethyl)-4-(piperidinomethyl)-2-oxazolidone
- 3-(Pyrrol-2-ylmethyleneamino)-4-(morpholinomethyl)-2-oxazolidone
Uniqueness
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
126268-13-1 |
|---|---|
Molekularformel |
C14H20N4O2 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
4-(piperidin-1-ylmethyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H20N4O2/c19-14-18(16-9-12-5-4-6-15-12)13(11-20-14)10-17-7-2-1-3-8-17/h4-6,9,13,15H,1-3,7-8,10-11H2/b16-9+ |
InChI-Schlüssel |
XJXAYVLPUFXYEA-CXUHLZMHSA-N |
Isomerische SMILES |
C1CCN(CC1)CC2COC(=O)N2/N=C/C3=CC=CN3 |
Kanonische SMILES |
C1CCN(CC1)CC2COC(=O)N2N=CC3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


